molecular formula C10H11BrINO B1438174 N-(3-bromopropyl)-4-iodobenzamide CAS No. 7661-19-0

N-(3-bromopropyl)-4-iodobenzamide

Cat. No.: B1438174
CAS No.: 7661-19-0
M. Wt: 368.01 g/mol
InChI Key: MJKUYIHBZTVIQQ-UHFFFAOYSA-N
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Description

N-(3-bromopropyl)-4-iodobenzamide is a useful research compound. Its molecular formula is C10H11BrINO and its molecular weight is 368.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-bromopropyl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c11-6-1-7-13-10(14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKUYIHBZTVIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromopropyl)-4-iodobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromopropyl group and an iodobenzamide moiety. The structural attributes of the compound contribute to its interaction with biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The bromine and iodine atoms in the structure can influence binding affinity and specificity through halogen bonding and hydrophobic interactions. These interactions are critical for modulating enzyme activity and receptor signaling pathways.

Biological Activity Overview

  • Anticancer Activity :
    • This compound has been studied for its potential as a BRD4 inhibitor, which plays a significant role in regulating gene transcription related to cancer cell proliferation. In vitro studies have shown that compounds similar to this compound can inhibit the expression of oncogenes such as c-Myc and CDK6, leading to reduced cell viability in cancer cell lines like MV4-11 .
    • The compound has demonstrated significant anti-proliferative effects, with IC50 values indicating effective inhibition at low concentrations (around 0.78 μM) against specific cancer cells .
  • Cell Cycle Arrest and Apoptosis :
    • Studies indicate that this compound can induce cell cycle arrest at the G0/G1 phase, which is crucial for halting the proliferation of cancer cells. This effect is often accompanied by the induction of apoptosis, further contributing to its anticancer potential .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of related compounds suggests that modifications in the chemical structure can lead to variations in biological activity. For instance, changes in substituents on the benzamide ring can affect potency and selectivity towards different biological targets .

Table 1: Summary of Biological Activities

Activity Effect IC50 (μM) Cell Line
Anti-proliferativeInhibits cell growth0.78MV4-11
Induction of apoptosisTriggers programmed cell death-MV4-11
Cell cycle arrestArrests at G0/G1 phase-MV4-11

Notable Research Findings

  • BRD4 Inhibition : The compound's ability to bind to BRD4 has been highlighted as a promising avenue for cancer therapy, especially in acute myeloid leukemia (AML). By displacing BRD4 from chromatin, this compound can inhibit transcription of key oncogenes .
  • Potential for Further Development : The unique structural features of this compound suggest that it could serve as a lead compound for developing new therapeutic agents targeting BRD4 and related pathways in various cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromopropyl)-4-iodobenzamide
Reactant of Route 2
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N-(3-bromopropyl)-4-iodobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.